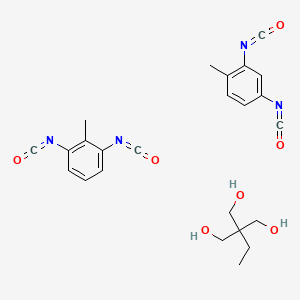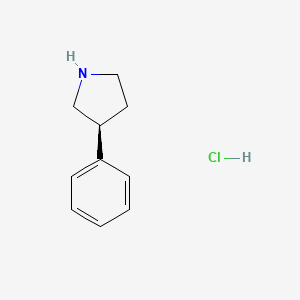![molecular formula C26H39Br2NO4 B569295 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide CAS No. 1235355-01-7](/img/structure/B569295.png)
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide is a useful research compound. Its molecular formula is C26H39Br2NO4 and its molecular weight is 589.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties and Applications
Electrochemical Reduction and Cyclization : Research demonstrates the electrochemical reduction of compounds structurally related to the compound , revealing its potential in synthesizing unique molecular structures. For instance, Esteves et al. (2003) explored the electrochemical reduction of a bromo-propargyloxy ester, shedding light on its electrochemical behavior and potential applications in chemical synthesis (Esteves et al., 2003).
Synthesis of Complex Molecules : Potikha et al. (2011) discussed the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, showcasing the versatility of brominated compounds in constructing complex heterocyclic compounds that may serve as precursors or intermediates in pharmaceutical and material science industries (Potikha et al., 2011).
Catalytic Electroreductive Cyclization : Esteves et al. (2005) highlighted the catalytic electroreductive cyclization of certain bromo esters, suggesting a method potentially applicable to the compound for synthesizing cyclic compounds through a radical-initiated pathway (Esteves et al., 2005).
Synthetic Chemistry and Material Science
Base-Catalyzed Cycloaddition : Chukhajian et al. (2019) explored base-catalyzed intramolecular cycloadditions of bromides, a process that might be relevant for the compound , considering its bromide component, in generating new molecular structures or intermediates (Chukhajian et al., 2019).
Transformation and Structural Analysis : Rybakov and Babaev (2014) discussed the transformation of oxazolo-[3,2-a]pyridines to indolizines, highlighting the structural versatility of brominated compounds and their utility in creating diverse molecular frameworks, potentially applicable to the compound (Rybakov & Babaev, 2014).
Synthesis and Evaluation of Derivatives : Boztaş et al. (2019) demonstrated the synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety, indicating the potential for creating bioactive molecules or intermediates for further chemical transformations (Boztaş et al., 2019).
Properties
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h5,15,17,21-22H,6-14,16,18H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFABEKDJVJYED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)


![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)



